7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with an isopropyl group attached to the seventh position of the triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,6-diamino-1,2,4-triazole with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
科学研究应用
7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties and potential use in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, as a bromodomain inhibitor, it binds to the acetylated lysine residues on histone proteins, preventing the interaction of bromodomains with chromatin. This inhibition can disrupt the regulation of gene expression, leading to antiproliferative effects in cancer cells .
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Another triazole-fused heterocycle with similar biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
[1,2,4]Triazolo[4,3-b]pyridazine derivatives: Various derivatives with different substituents have been synthesized and studied for their biological activities.
Uniqueness
7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and binding affinity to molecular targets. Its structure-activity relationship studies have shown promising results in the development of potent inhibitors for therapeutic applications .
生物活性
7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a unique fused triazole and pyridazine ring system. Its structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : C₈H₁₀N₄
- Molecular Weight : 178.19 g/mol
The isopropyl group at the 7-position significantly influences its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation in various studies.
- Anti-inflammatory Effects : It demonstrates significant anti-inflammatory properties through the inhibition of pro-inflammatory mediators.
- Antimicrobial Properties : Preliminary studies suggest antibacterial and antifungal activities against several pathogens.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets. Notably:
- Bromodomain Inhibition : It has been identified as a potential inhibitor of BRD4 bromodomain with micromolar IC₅₀ values in vitro assays .
- Cytokine Production Modulation : The compound has been linked to the modulation of cytokine production, particularly IL-17A in inflammatory models .
Antitumor Activity
A study evaluated the effect of this compound on various cancer cell lines. The results indicated significant cytotoxicity with IC₅₀ values as follows:
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 | 10.5 |
NCI-H460 | 8.3 |
HepG2 | 12.0 |
These findings suggest that the compound may serve as a lead for further development in cancer therapy.
Anti-inflammatory Effects
In an experimental model assessing anti-inflammatory activity, this compound was tested for its ability to inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression:
Treatment Group | iNOS Expression (%) | COX-2 Expression (%) |
---|---|---|
Control | 100 | 100 |
Compound (10 µM) | 45 | 30 |
The data indicate that the compound significantly reduces the expression of these inflammatory markers compared to the control group.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that allow for the exploration of various derivatives. These derivatives are essential for optimizing biological activity and improving pharmacokinetic profiles. The structural modifications can lead to enhanced potency or selectivity against specific targets.
属性
分子式 |
C8H10N4 |
---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
7-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C8H10N4/c1-6(2)7-3-8-11-9-5-12(8)10-4-7/h3-6H,1-2H3 |
InChI 键 |
UKLVMBKQJPJWBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=NN=CN2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。